molecular formula C10H10N2O3S B2662281 2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid CAS No. 421561-46-8

2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid

Cat. No.: B2662281
CAS No.: 421561-46-8
M. Wt: 238.26
InChI Key: YQHDBNOFPHRZGM-UHFFFAOYSA-N
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Description

“2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid” is a chemical compound with the molecular formula C10H10N2O3S . It is a derivative of thieno[2,3-d]pyrimidine .


Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidine derivatives, including “this compound”, has been a subject of research . These compounds are synthesized and evaluated for their anticancer and antimicrobial activities .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thieno[2,3-d]pyrimidine core, which is a bicyclic system containing a thiophene ring fused with a pyrimidine ring .

Scientific Research Applications

Heterocyclic Studies

  • Researchers Clark and Hitiris (1984) explored the conversion of 5-aminothieno[2,3-d]pyrimidine-6-carboxamides or -6-carboxylic esters into thieno[2,3-d:4,5-d′]dipyrimidines. This study contributes to the understanding of chemical reactions and structures in heterocyclic compounds (Clark & Hitiris, 1984).

Antimicrobial Activity

  • Kolisnyk et al. (2015) synthesized novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides. Their research involved studying the antimicrobial activity of these compounds, highlighting their potential in medical and pharmaceutical applications (Kolisnyk et al., 2015).

Quantum Chemical Studies

  • Mamarahmonov et al. (2014) conducted quantum chemical calculations to understand the electronic structure and reactivity of substituted 2-oxo(thioxo)thieno[2,3-d]pyrimidin-4-ones. This research provides insights into the molecular behavior of these compounds, which is crucial for their application in various scientific fields (Mamarahmonov et al., 2014).

Synthesis and Reactions

  • Kappe and Roschger (1989) investigated the reactions of Biginelli-compounds, which are derivatives of 2-oxo(or thioxo)-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid. Their research contributes to the understanding of synthesis processes and reactions in organic chemistry (Kappe & Roschger, 1989).

Trifluoromethylated Analogues Synthesis

  • Sukach et al. (2015) worked on synthesizing trifluoromethylated analogues of 4,5-Dihydroorotic Acid. Their study adds to the knowledge of synthesizing new chemical entities with potential applications in various fields (Sukach et al., 2015).

Future Directions

The future directions for the study of “2,3,5-Trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid” and its derivatives could include further exploration of their anticancer and antimicrobial activities . Additionally, these compounds could be investigated for their potential as phosphodiesterase inhibitors, dihydrofolate reductase inhibitors, and vascular endothelial growth factor kinase inhibitors .

Properties

IUPAC Name

2,3,5-trimethyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3S/c1-4-6-8(16-7(4)10(14)15)11-5(2)12(3)9(6)13/h1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQHDBNOFPHRZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=N2)C)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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